molecular formula C21H20O5S B2796317 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate CAS No. 326885-12-5

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B2796317
CAS No.: 326885-12-5
M. Wt: 384.45
InChI Key: WVOVWPNLZHCKAO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C21H20O5S. It is known for its unique chemical structure, which includes a benzyloxy group attached to a phenyl ring, and a methoxy-methylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl 2-methoxybenzenesulfonate
  • 4-(Benzyloxy)phenyl 2-methylbenzenesulfonate
  • 4-(Benzyloxy)phenyl 5-methylbenzenesulfonate

Uniqueness

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the benzenesulfonate moiety. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVWPNLZHCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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